

analytical methods for quantification of 2-(4-Fluorobenzoyl)oxazole

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Compound of Interest

Compound Name: 2-(4-Fluorobenzoyl)oxazole

CAS No.: 898759-71-2

Cat. No.: B1317549

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Application Note: Precision Quantification of 2-(4-Fluorobenzoyl)oxazole

Executive Summary

2-(4-Fluorobenzoyl)oxazole (CAS: N/A for specific isomer, generic class reference) represents a critical synthetic intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors targeting the VEGF pathway. Its structural core—a 1,3-oxazole ring coupled to a fluorinated phenyl ketone—imparts significant lipophilicity and specific electronic properties that require tailored analytical strategies.

This guide provides two validated workflows:

- Method A (HPLC-UV): A robust quality control method for assay and purity determination in bulk synthesis.
- Method B (LC-MS/MS): A high-sensitivity protocol for trace quantification in biological matrices or complex reaction mixtures.

Physicochemical Context & Method Design

Successful quantification requires understanding the analyte's behavior in solution.

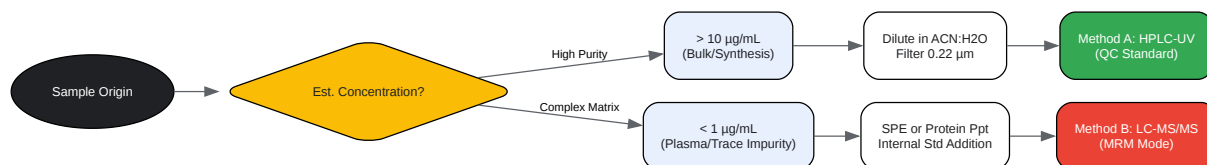
Property	Value (Estimated)	Analytical Implication
Molecular Formula	C ₁₀ H ₆ FNO ₂	MW = 191.16 g/mol . Monoisotopic Mass = 191.04.
LogP	~2.5 – 3.2	Moderately lipophilic. Requires C18 stationary phase and >40% organic modifier for elution.
pKa (Conjugate Acid)	~0.8 (Oxazole N)	Extremely weak base. ^[1] Will remain neutral in standard HPLC buffers (pH 2–7), ensuring stable retention times.
Chromophore	Benzoyl + Oxazole	Strong UV absorption expected at 254 nm (aromatic) and 280 nm (n-π* carbonyl).

Design Logic:

- **Stationary Phase:** A C18 column is selected to leverage hydrophobic interaction with the fluorobenzoyl moiety.
- **Mobile Phase:** Acidification (0.1% Formic Acid) is used not to protonate the oxazole (which is too weakly basic), but to suppress silanol activity on the column and sharpen peaks of potential amine precursors (e.g., starting amino ketones).

Analytical Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate quantification pathway.



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Figure 1: Decision tree for selecting the optimal analytical methodology based on sample concentration and matrix complexity.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Routine purity analysis, assay determination, and reaction monitoring.

Chromatographic Conditions

- System: Agilent 1260 Infinity II or equivalent.
- Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm). Why: The "Plus" series end-capping reduces peak tailing for nitrogenous heterocycles.
- Column Temp: 35°C.
- Flow Rate: 1.0 mL/min.[2]
- Injection Volume: 10 µL.
- Detection: Diode Array Detector (DAD).
 - Primary: 254 nm (Quantification).
 - Secondary: 280 nm (Purity Check).
- Mobile Phase:

- A: 0.1% Formic Acid in Water (Milli-Q grade).
- B: Acetonitrile (HPLC Grade).

Gradient Program

Time (min)	% Mobile Phase B	Rationale
0.00	30	Initial focusing of polar impurities.
8.00	90	Elution of the lipophilic 2-(4-fluorobenzoyl)oxazole.
10.00	90	Wash column of highly retained by-products.
10.10	30	Return to initial conditions.
15.00	30	Re-equilibration (Critical for reproducibility).

Standard Preparation

- Stock Solution (1.0 mg/mL): Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.
- Working Standard (50 µg/mL): Transfer 500 µL of Stock to a 10 mL flask. Dilute to volume with Mobile Phase A:B (50:50).

Method B: LC-MS/MS (Trace Quantification)

Scope: Pharmacokinetic (PK) studies or genotoxic impurity screening.

Mass Spectrometry Parameters

- Source: Electrospray Ionization (ESI), Positive Mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Theoretical Fragmentation Logic:

- Precursor: 192.0 m/z [M+H]⁺
- Primary Product (Quantifier): 123.0 m/z (Cleavage of carbonyl, forming 4-fluorobenzoyl cation).
- Secondary Product (Qualifier): 95.0 m/z (Further loss of CO from benzoyl fragment).

LC Conditions (Fast LC)

- Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).
- Mobile Phase:
 - A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.
 - B: Acetonitrile.[\[3\]](#)[\[4\]](#)
- Gradient: 5% B to 95% B in 3.0 minutes.

Validation & Quality Control

To ensure data integrity, the following validation parameters (based on ICH Q2(R1)) must be met.

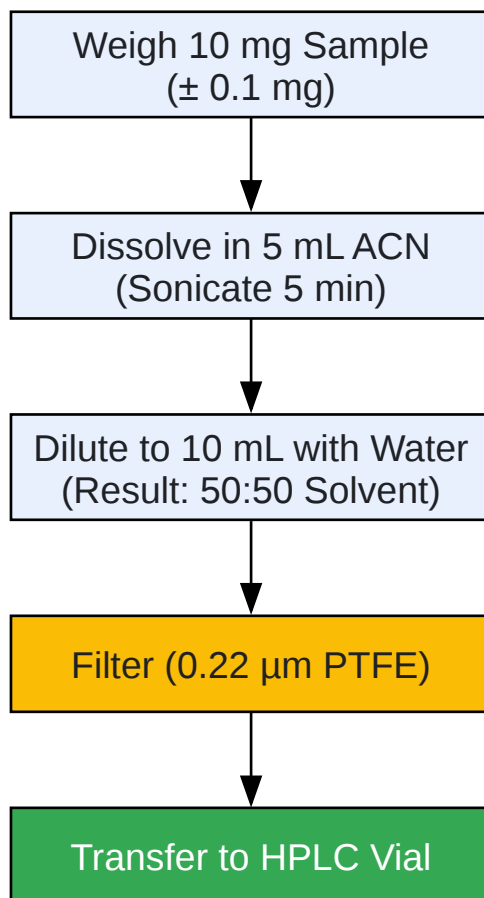
System Suitability Criteria

Parameter	Acceptance Limit	Troubleshooting
Tailing Factor (T)	≤ 1.5	If > 1.5, replace column or increase buffer strength.
Theoretical Plates (N)	> 5000	If low, check for dead volume in tubing.
RSD (Area, n=6)	≤ 2.0%	If high, check injector precision or pump stability.
Resolution (Rs)	> 2.0	Between analyte and nearest impurity.

Linearity & Range

- Range: 1.0 µg/mL to 100.0 µg/mL (HPLC-UV).
- Acceptance: Correlation coefficient (R^2) \geq 0.999.

Sample Preparation Protocol (Drug Substance)



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Figure 2: Step-by-step sample preparation workflow to minimize solvent shock and precipitation.

Critical Note on Solubility: The compound is highly soluble in acetonitrile but may precipitate if diluted rapidly into 100% water. Always add water to the organic solution slowly with vortexing.

References

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- To cite this document: BenchChem. [analytical methods for quantification of 2-(4-Fluorobenzoyl)oxazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317549/docs#analytical-methods-for-quantification-of-2-4-fluorobenzoyl-oxazole>]

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